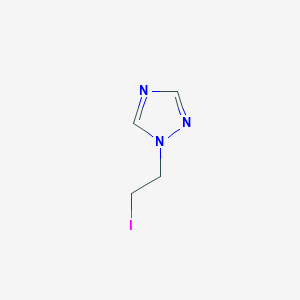
1-(2-Iodoethyl)-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Iodoethyl)-1,2,4-triazole is a heterocyclic organic compound that features a triazole ring substituted with an iodoethyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Iodoethyl)-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of 1,2,4-triazole with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide. Another method involves the use of 2-iodoethyl bromide as the alkylating agent, reacting with 1,2,4-triazole in the presence of a base.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions: 1-(2-Iodoethyl)-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove the iodine atom.
Cyclization Reactions: The iodoethyl group can facilitate intramolecular cyclization reactions, forming new heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions typically occur in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include triazole derivatives with various functional groups replacing the iodine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, potentially with altered functional groups.
科学研究应用
1-(2-Iodoethyl)-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antifungal and antibacterial agent. Its triazole ring is a common pharmacophore in many bioactive molecules.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic properties.
Chemical Biology: The compound serves as a building block for the synthesis of biologically active molecules and probes for studying enzyme functions.
作用机制
The mechanism of action of 1-(2-Iodoethyl)-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The iodoethyl group can facilitate covalent bonding with target proteins, leading to the inhibition of their function. The triazole ring can also interact with metal ions in enzymes, disrupting their catalytic activity.
相似化合物的比较
1-(2-Iodoethyl)pyrrolidine: Similar in structure but with a pyrrolidine ring instead of a triazole ring.
2-Iodoethanol: Contains an iodoethyl group but lacks the triazole ring.
1-(2-Iodoethyl)benzene: Features an iodoethyl group attached to a benzene ring.
Uniqueness: 1-(2-Iodoethyl)-1,2,4-triazole is unique due to its combination of the triazole ring and the iodoethyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
1-(2-iodoethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN3/c5-1-2-8-4-6-3-7-8/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBWYRITYNBJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
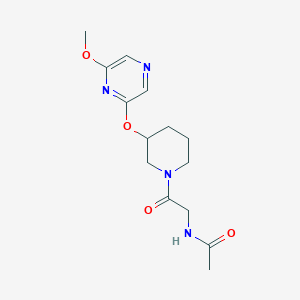

![3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile](/img/structure/B2719790.png)
![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide](/img/structure/B2719792.png)
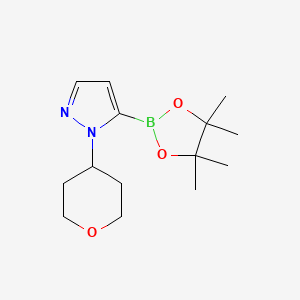

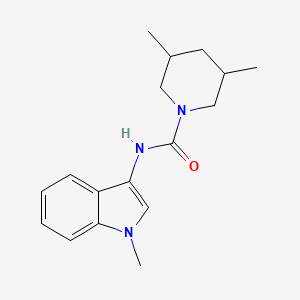
![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2719801.png)
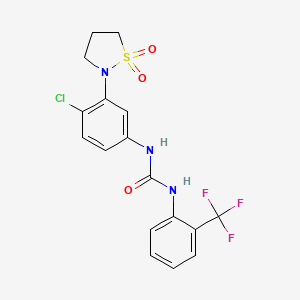
![3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2719804.png)
![3-(3-chlorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}propanamide](/img/structure/B2719805.png)
![N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-methoxyphenyl)acetamide](/img/structure/B2719807.png)
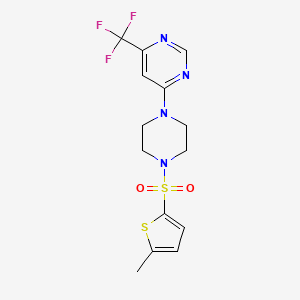
![ethyl 5-{3-[(4-chlorophenyl)sulfanyl]propanamido}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2719810.png)
